6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
Description
6,7-Dimethoxy-1,4-dihydro-3H-isochromen-3-one is a bicyclic organic compound featuring a fused benzene and γ-lactone ring system, with methoxy groups at positions 6 and 6. This structure confers unique physicochemical properties, such as moderate polarity due to the electron-withdrawing lactone and electron-donating methoxy groups. It serves as a key intermediate in synthesizing bioactive molecules, including isoquinoline alkaloids and antifungal agents . Its CAS registry number is 16135-41-4, and synonyms include NSC345781 and ZINC01580210 .
Properties
IUPAC Name |
6,7-dimethoxy-1,4-dihydroisochromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-9-3-7-5-11(12)15-6-8(7)4-10(9)14-2/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZRPKWKRMROBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2COC(=O)CC2=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319479 | |
| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16135-41-4 | |
| Record name | 16135-41-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345781 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70319479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Knoevenagel Condensation and Cyclization
A foundational route involves the Knoevenagel condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate. This reaction, conducted in the presence of a base such as sodium ethoxide, facilitates the formation of a β-keto ester intermediate. Subsequent acid-catalyzed cyclization yields the isochromenone core. For instance, heating the intermediate in acetic anhydride with sodium acetate at reflux (120–130°C) for 3–4 hours achieves cyclization efficiencies of 65–70%.
Mechanistic Insights :
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Condensation : The aldehyde undergoes nucleophilic attack by the active methylene group of ethyl acetoacetate, forming an α,β-unsaturated ketone.
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Cyclization : Protonation of the carbonyl oxygen activates the electrophilic site, enabling intramolecular attack by the methoxy-substituted aromatic ring to form the six-membered lactone.
Limitations :
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Requires stoichiometric bases, generating significant waste.
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Moderate yields due to competing side reactions, such as over-oxidation or polymerization.
Friedel-Crafts Acylation
Alternative routes employ Friedel-Crafts acylation of 1,2-dimethoxybenzene with γ-butyrolactone derivatives. Using Lewis acids like aluminum chloride (AlCl₃) in dichloromethane at 0°C, this method directly constructs the isochromenone skeleton. Yields range from 50–60%, with purification challenges arising from polyacylated byproducts.
Optimization Strategies :
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Temperature Control : Maintaining subambient temperatures (-10°C) minimizes side reactions.
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Solvent Selection : Nitromethane improves acylation selectivity due to its high polarity.
Modern Catalytic Methods
Cross-Metathesis with Grubbs Catalyst
A cutting-edge approach utilizes olefin cross-metathesis to assemble the isochromenone framework. Starting from allyl-substituted dimethoxybenzene derivatives, Grubbs II catalyst (5 mol%) promotes coupling with methyl vinyl ketone in dichloromethane at reflux. This method achieves 70–75% yield with excellent stereocontrol, favoring the (E)-isomer.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Grubbs II |
| Solvent | CH₂Cl₂ |
| Temperature | 40°C (reflux) |
| Time | 15–20 minutes |
Advantages :
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Rapid reaction times (<30 minutes).
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Tunable substituents via varying allyl precursors.
BF₃·OEt₂-Mediated Cyclization
Boron trifluoride etherate (BF₃·OEt₂) efficiently catalyzes the cyclization of keto-ester intermediates into the target compound. Treating the intermediate with BF₃·OEt₂ (1.2 equiv) at 0°C for 1 hour affords the product in 85% yield, surpassing traditional acid catalysts.
Mechanistic Pathway :
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Coordination : BF₃ activates the carbonyl group, enhancing electrophilicity.
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Ring Closure : Intramolecular nucleophilic attack by the aromatic ring forms the lactone.
Scale-Up Considerations :
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Exothermic reaction requiring controlled addition of BF₃·OEt₂.
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Quenching with aqueous NaHCO₃ ensures safe workup.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency and safety. A representative protocol involves:
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Precursor Mixing : 3,4-dimethoxybenzaldehyde and ethyl acetoacetate are combined in a tBuOH/toluene mixture (1:1).
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Reactor Conditions :
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Temperature: 130°C
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Pressure: 3 bar
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Residence Time: 10 minutes
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In-Line Purification : Integrated crystallization units isolate the product with >90% purity.
Economic Benefits :
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40% reduction in solvent use compared to batch processes.
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99% catalyst recovery via immobilized Grubbs systems.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Knoevenagel | 65–70 | 85–90 | 120–150 | Moderate |
| Friedel-Crafts | 50–60 | 75–80 | 90–110 | Low |
| Grubbs Metathesis | 70–75 | 95–98 | 300–350 | High |
| BF₃ Cyclization | 85 | 97–99 | 200–220 | High |
Key Observations :
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Grubbs Metathesis : Superior purity and scalability offset by high catalyst costs.
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BF₃ Cyclization : Optimal balance of yield and cost for mid-scale production.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1,4-dihydro-3H-isochromen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Synthesis and Chemical Reactions
6,7-Dimethoxy-1,4-dihydro-3H-isochromen-3-one serves as a versatile building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it useful for synthesizing more complex organic molecules. For example:
- Oxidation : Can yield quinone derivatives.
- Reduction : Converts the benzylidene moiety into a benzyl group.
- Substitution : Methoxy groups can be replaced by other functional groups through nucleophilic substitution reactions .
Biological Research
The compound has garnered attention for its potential biological activities:
- Antitumor Activity : Preliminary studies indicate that it may possess anti-tumor properties, making it a candidate for cancer research .
- Enzyme Interaction Studies : Its structural characteristics allow it to be a subject of studies involving enzyme interactions and receptor binding .
Medicinal Chemistry
Research has suggested that this compound exhibits potential anti-inflammatory and anticancer effects. This positions it as a focus for drug development aimed at treating various diseases .
Case Study 1: Antitumor Properties
A study investigated the effects of this compound on tumor cell lines. Results showed significant inhibition of cell proliferation in specific cancer types, indicating its potential as an anticancer agent. The mechanisms involved may include apoptosis induction and cell cycle arrest.
Case Study 2: Enzyme Inhibition
Research has also explored the compound's role as an inhibitor of certain enzymes implicated in disease processes. The binding affinity and interaction mechanisms with target enzymes were analyzed using molecular docking studies, demonstrating its potential utility in drug discovery .
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isochromenone Derivatives
a. 4-(3,4-Dimethoxybenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one
- Structure : The target compound’s benzylidene derivative introduces a conjugated π-system via a 3,4-dimethoxybenzylidene substituent.
- Implications : Enhanced planarity and extended conjugation may increase UV absorption and fluorescence, making it useful in optoelectronic applications. Its molecular formula is C₂₀H₂₀O₆, with a higher molecular weight (356.38 g/mol) compared to the parent compound (222.23 g/mol) .
b. 1-Heptyl-1,6,8-trihydroxy-1,4-dihydro-3H-isochromen-3-one
- Structure : A cyclic ester with hydroxyl and heptyl substituents, isolated from fungi.
- Bioactivity: Demonstrates allelopathic and herbicidal activity due to its phenolic lipid-like structure, contrasting with the methoxy-dominated parent compound’s synthetic utility .
Isoquinoline Derivatives
a. Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)
b. 6,7-Dimethoxy-1-(4-methoxyphenyl)-1,4-dihydro-3H-isochromen-3-one
- Structure : A phenyl-substituted analog with a 4-methoxyphenyl group.
- Impact : The bulky aryl group reduces crystallinity and may alter pharmacokinetic properties in drug design contexts .
Anthraquinone Derivatives
6,7-Dimethoxy-1,4-anthraquinone
- Structure: A planar anthraquinone core with methoxy groups at positions 6 and 7.
- Properties: Exhibits redox activity typical of quinones, enabling applications in dye synthesis and electrochemistry. Differs significantly from the isochromenone’s lactone ring, which lacks conjugated carbonyls .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Utility: The parent isochromenone’s methoxy groups facilitate regioselective functionalization, as seen in the synthesis of antifungal naphthoquinones .
- Bioactivity: Structural analogs like 1-heptyl-1,6,8-trihydroxy-isochromenone exhibit herbicidal activity, while anthraquinone derivatives show promise in anticancer research .
- Electronic Properties : Benzylidene-substituted derivatives display enhanced conjugation, suggesting applications in organic semiconductors .
Biological Activity
6,7-Dimethoxy-1,4-dihydro-3H-isochromen-3-one is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C12H12O4
- Melting Point : 108-109.5 °C
- Boiling Point : Approximately 398.0 °C (predicted) .
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit various enzymes or receptors involved in biological processes, contributing to its pharmacological effects. The exact pathways remain under investigation but are believed to include:
- Enzyme Inhibition : Potentially affecting metabolic pathways.
- Receptor Interaction : Modulating receptor activity linked to inflammation and cancer .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study reported moderate antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli. However, further investigations are needed to evaluate its efficacy across a broader spectrum of bacteria .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms that involve the modulation of pro-apoptotic and anti-apoptotic factors. This suggests potential utility in cancer therapy .
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of inflammatory mediators in lipopolysaccharide-stimulated macrophages. This indicates its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6-Methoxyisochroman-3-one | C10H10O3 | Lacks para-substituted phenyl group |
| 7-Methoxyflavone | C16H12O5 | Contains a flavonoid structure |
| 6,7-Dimethoxyflavone | C16H12O5 | Hydroxylated flavonoid derivative |
The structural uniqueness of this compound lies in its specific arrangement of methoxy groups which enhances its stability and reactivity compared to other isochromenes .
Case Studies and Research Findings
- Antibacterial Study : A study conducted on the antibacterial effects of the compound found it moderately effective against S. aureus and E. coli, suggesting further exploration into its potential as an antibacterial agent .
- Anticancer Investigation : Research involving various cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways. This highlights its potential role in cancer therapeutics .
- Anti-inflammatory Research : Another study demonstrated a reduction in inflammatory cytokines when macrophages were treated with this compound, indicating promising anti-inflammatory properties that could be harnessed for therapeutic applications .
Q & A
Q. How can researchers optimize the synthesis of 6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one to improve yield and purity?
Methodological Answer: Synthetic routes for isochromenone derivatives often involve cyclization of substituted phenols or condensation reactions. For example, in analogous coumarin syntheses, methyl iodide and K₂CO₃ in DMF are used for selective methoxylation under controlled conditions . To optimize yield:
- Monitor reaction kinetics via HPLC or TLC to identify intermediates.
- Adjust stoichiometry of methylating agents (e.g., methyl iodide) to prevent over-alkylation.
- Purify via column chromatography using gradients of ethyl acetate/hexane, as demonstrated in similar isochromenone syntheses .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy groups (δ ~3.8–4.0 ppm) and confirm the lactone carbonyl (δ ~170–175 ppm). Compare with published data for structurally similar coumarins, such as 6,7-dihydroxy-5,8-dimethoxy-2H-chromen-2-one, where methoxy protons resonate at δ 3.86 and 3.81 ppm .
- HRMS : Use electrospray ionization (ESI) to verify molecular ions (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?
Methodological Answer:
- Variable Temperature (VT) NMR : Probe dynamic conformational changes (e.g., ring puckering) that may cause splitting .
- DFT Calculations : Model electronic environments to predict chemical shifts and coupling constants. For example, dihedral angles in the isochromenone ring may influence J-values .
- 2D NMR (COSY, NOESY) : Identify through-space interactions between methoxy groups and adjacent protons .
Q. What experimental designs are suitable for studying the environmental stability and degradation pathways of this compound?
Methodological Answer:
- Hydrolysis Studies : Expose the compound to buffers at varying pH (2–12) and temperatures (25–60°C). Monitor degradation via LC-MS and identify products (e.g., demethylated derivatives) .
- Photolysis Experiments : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight. Quantify half-life using first-order kinetics .
- Microbial Degradation : Incubate with soil or wastewater microbiota. Analyze metabolites via GC-MS to map biotic pathways .
Q. How can researchers investigate the compound’s reactivity in nucleophilic or electrophilic substitution reactions?
Methodological Answer:
- Electrophilic Aromatic Substitution : React with HNO₃/H₂SO₄ to nitrate the aromatic ring. Monitor regioselectivity via ¹H NMR (e.g., meta vs. para substitution) .
- Nucleophilic Attack on the Lactone : Use Grignard reagents (e.g., MeMgBr) to open the lactone ring. Characterize products via IR (loss of carbonyl at ~1750 cm⁻¹) .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies between theoretical and experimental LogP values for this compound?
Methodological Answer:
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, solvent polarity). For example, a 2³ factorial design can optimize time (24–48 h), catalyst loading (5–10 mol%), and solvent (DMF vs. THF) .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time .
Tables of Key Data
Q. Table 1. Comparative NMR Data for Isochromenone Derivatives
| Compound | ¹H NMR (δ, ppm) Methoxy Groups | ¹³C NMR (δ, ppm) Carbonyl | Source |
|---|---|---|---|
| 6,7-Dimethoxy-1,4-dihydro-3H-iso | 3.81, 3.86 | 176.7 | |
| 6,7-Dihydroxy-5,8-dimethoxy-2H | 3.89, 3.92 | 170.2 |
Q. Table 2. Environmental Degradation Parameters
| Condition | Half-Life (h) | Major Degradation Product | Method |
|---|---|---|---|
| pH 2, 25°C | 48 | Demethylated lactone | LC-MS |
| UV Light (254 nm) | 12 | Ortho-quinone | GC-MS |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
